bradykininogen - 12642-94-3

bradykininogen

Catalog Number: EVT-1514604
CAS Number: 12642-94-3
Molecular Formula: Br8N4P4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Bradykininogen is predominantly derived from high molecular weight kininogen, which exists in two forms: high molecular weight kininogen and low molecular weight kininogen. The synthesis of bradykininogen occurs primarily in the liver, but it can also be produced by other tissues under certain physiological conditions.

Classification

Bradykininogen belongs to the class of proteins known as kininogens. It is classified as a glycoprotein due to its carbohydrate content, which influences its biological activity and interactions with receptors.

Synthesis Analysis

Methods of Synthesis

Bradykininogen is synthesized through a series of enzymatic reactions. The primary pathway involves:

  1. Transcription and Translation: The KNG gene (which encodes for kininogen) is transcribed into mRNA in the liver cells and subsequently translated into the precursor protein.
  2. Post-Translational Modifications: After synthesis, bradykininogen undergoes glycosylation and other modifications that are essential for its stability and function.
  3. Release into Circulation: Once synthesized, bradykininogen is secreted into the bloodstream, where it remains inactive until it encounters kallikrein.

Technical Details

The enzymatic conversion of bradykininogen to bradykinin occurs through the action of kallikrein, which cleaves specific peptide bonds within the bradykininogen molecule. This process can be influenced by various factors such as pH, ionic strength, and the presence of cofactors.

Molecular Structure Analysis

Structure

Bradykininogen has a complex structure characterized by multiple domains that facilitate its interaction with enzymes and receptors. The active form, bradykinin, consists of a chain of nine amino acids (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg).

Data

The molecular weight of bradykininogen varies depending on its glycosylation state but typically ranges from 60 to 70 kilodaltons. Its structure includes disulfide bonds that stabilize its conformation.

Chemical Reactions Analysis

Reactions

Bradykininogen participates in several biochemical reactions:

  1. Conversion to Bradykinin: The primary reaction involves the cleavage of bradykininogen by kallikrein to yield bradykinin.
  2. Interaction with Receptors: Bradykinin binds to specific receptors (B1 and B2) on target cells, initiating signaling cascades that result in various physiological effects such as vasodilation and increased vascular permeability.

Technical Details

The reaction kinetics can be studied using techniques like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS), which allow for the quantification of both bradykininogen and its active form.

Mechanism of Action

Process

The mechanism through which bradykinin exerts its effects involves:

Data

Studies have shown that the binding affinity of bradykinin for B2 receptors is significantly higher than for B1 receptors under normal physiological conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Bradykininogen is typically a colorless solution when dissolved in physiological buffers.
  • Solubility: It is soluble in water and physiological saline solutions.

Chemical Properties

  • Molecular Weight: Approximately 60-70 kilodaltons.
  • pH Stability: Bradykininogen remains stable at physiological pH (around 7.4) but may degrade at extreme pH levels.
  • Thermal Stability: It shows stability at temperatures below 37°C but can denature at higher temperatures.
Applications

Scientific Uses

Bradykininogen has several important applications in scientific research:

  1. Biomarker Studies: Its levels can be used as biomarkers for various diseases, including cardiovascular disorders and inflammatory conditions.
  2. Drug Development: Research into bradykinin receptor antagonists has implications for treating conditions such as hypertension and pain management.
  3. Physiological Studies: Investigating the role of bradykinin in different physiological processes helps elucidate mechanisms underlying diseases like asthma and sepsis.
Molecular Characterization of Bradykininogen

Genetic Basis and Isoform Diversity

KNG1 Gene Structure and Evolutionary Conservation

The single KNG1 gene (located on human chromosome 3q26→qter) encodes all kininogens. Spanning ~27 kb, it comprises 11 exons and undergoes tissue-specific alternative splicing to generate HMWK and LMWK mRNA transcripts [2] [8]. Exons 1-9 are shared between both isoforms. Exon 10 contains the coding sequence for the unique 56-kDa light chain of HMWK, while exon 11 codes for the distinct 4-kDa light chain of LMWK [8] [9]. The kinin sequence (bradykinin or kallidin) is embedded within exon 10. This gene structure is evolutionarily conserved across mammals, with bovine studies confirming homologous domain organization and disulfide bonding patterns critical for function [9].

High-Molecular-Weight Kininogen (HMWK) vs. Low-Molecular-Weight Kininogen (LMWK)

Alternative splicing of the KNG1 primary transcript yields two distinct protein isoforms:

  • HMWK: A 115-120 kDa α-globulin (plasma concentration ~0.67 µM). Its light chain (derived from exon 10) contains domains 5 (D5) and 6 (D6). D5 binds anionic surfaces (e.g., glycosaminoglycans, endotoxin) and cells (endothelial cells, platelets, neutrophils). D6 binds prekallikrein (PK) and coagulation factor XI (FXI), positioning it centrally within the contact activation system and intrinsic coagulation pathway [2] [7] [8].
  • LMWK: A 65-68 kDa β-globulin (plasma concentration ~2.4 µM). Its light chain (derived from exon 11) is a single 4-kDa domain (D5) of incompletely characterized function [2] [8].

Table 1: Key Characteristics of HMWK and LMWK

FeatureHigh-Molecular-Weight Kininogen (HMWK)Low-Molecular-Weight Kininogen (LMWK)
Molecular Weight115-120 kDa65-68 kDa
Plasma Concentration~0.67 µM (80 µg/ml)~2.4 µM (60 µg/ml)
Electrophoretic Classα-globulinβ-globulin
Light Chain OriginExon 10Exon 11
Light Chain DomainsD5, D6D5 (4 kDa)
Primary Binding PartnersPK, FXI, Anionic surfaces, Cells (Endothelial, Platelet, Neutrophil)Unknown
Key FunctionsContact system cofactor, Precursor to BK, FXII activation surface, LPS carrierPrecursor to kallidin, Cysteine protease inhibition

Structural Domains and Functional Motifs

Heavy Chain Composition and Cysteine Protease Inhibition

The N-terminal heavy chain (~62 kDa) is identical in HMWK and LMWK and consists of domains D1, D2, and D3. This region possesses potent cysteine protease inhibitory activity:

  • D1: Contains a low-affinity Ca²⁺ binding site (function not fully defined).
  • D2 and D3: Each contains a cystatin-like motif (Gln-Val-Val-Ala-Gly) characteristic of cysteine protease inhibitors (cystatins). These domains tightly and reversibly inhibit papain-like cysteine cathepsins (e.g., cathepsins L, B, H, K, S) and calpains [2] [3] [8]. This inhibition regulates intracellular and extracellular proteolysis, impacting processes like antigen presentation, bone resorption, and inflammation. The inhibitory mechanism involves occlusion of the protease active site cleft by the wedge-shaped edge formed by conserved motifs within D2 and D3 [3].

Light Chain Variability and Bradykinin Release Dynamics

The divergent C-terminal light chains determine isoform-specific functions and bradykinin release kinetics:

  • HMWK Light Chain (D5-D6):
  • D5: Rich in histidine and glycine residues. Binds with high affinity (Kd ~1.52 nM) to anionic surfaces (heparin, Zn²⁺, endotoxin/LPS) via specific motifs like DHG15 [7]. This binding anchors the contact system to activating surfaces. D5 also mediates cell binding (endothelial cells, platelets, neutrophils) and possesses anti-angiogenic properties ("kininostatin") by inhibiting endothelial cell proliferation and migration [7] [8]. Crucially, it facilitates LPS disaggregation and carriage in circulation, contributing to endotoxemia [7].
  • D6: Serves as the docking site for PK and FXI, assembling the contact activation complex on D5-bound surfaces.
  • LMWK Light Chain (D5): Lacks D6 and the strong anionic surface/cell binding properties of HMWK D5. Its function is less defined but distinct from HMWK D5 [8].
  • Bradykinin Release: The kinin moiety (BK: Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) is located between the heavy chain and the light chain. Its release dynamics are protease-specific:
  • HMWK: Primarily cleaved by plasma kallikrein (activated FXIIa) between Met-361 and Lys-362 (relative to BK sequence: between residues 10 and 11 of the kininogen molecule) to release bradykinin (BK) [1] [2] [4]. Plasma kallikrein cleaves HMWK rapidly upon contact system activation.
  • LMWK (and HMWK): Cleaved by tissue kallikrein (KLK-1) between Arg-360 and Met-361 (relative to BK sequence: between residues 11 and 12) to release kallidin (Lys-BK) [2] [4]. Tissue kallikrein activity is more tissue-localized.

Table 2: Bradykinin/Kallidin Release from Kininogens

FeatureHigh-Molecular-Weight Kininogen (HMWK)Low-Molecular-Weight Kininogen (LMWK)
Primary KininogenasePlasma Kallikrein (PK)Tissue Kallikrein (KLK-1)
Kinin ReleasedBradykinin (BK: RPPGFSPFR)Kallidin (Lys-BK: KRPPGFSPFR)
Cleavage SiteMet^361^ - Lys^362^ (Flanking BK)Arg^360^ - Met^361^ (Flanking BK)
Release ContextSystemic inflammation, Contact activation (e.g., LPS, artificial surfaces)Localized tissue inflammation, Glandular secretion (saliva, sweat, urine)
Release KineticsRapid surge upon contact system activationMore localized and sustained

Post-Translational Modifications and Proteolytic Processing

Kininogens undergo critical post-translational modifications and proteolytic cleavage events essential for their function and the generation of bioactive peptides:

  • Glycosylation: Both HMWK and LMWK are glycoproteins. Bovine HMWK studies reveal N-linked glycosylation sites at Asn-69, -150/-151, -179, and -186 on the heavy chain. Type II bovine HMWK has an additional site at Asn-264. O-glycosylation occurs at Thr-118 on the heavy chain in both bovine isoforms [9]. Glycosylation influences solubility, stability, and potentially interactions with receptors or other proteins.
  • Disulfide Bonding: The heavy chain structure is stabilized by eight intra-domain disulfide bonds, creating three homologous domains (D1-D3). A ninth disulfide bond forms the critical linkage between the C-terminus of the heavy chain and the N-terminus of the light chain, holding the kinin precursor molecule intact until proteolytic release [9].
  • Proteolytic Processing (Physiological Activation):
  • Kinin Release: As detailed in section 1.2.2, specific cleavage by plasma kallikrein (on HMWK) or tissue kallikrein (on LMWK/HMWK) releases bradykinin or kallidin, respectively [1] [2] [4]. Carboxypeptidases subsequently convert kallidin to des-Arg¹⁰-kallidin and BK to des-Arg⁹-BK, ligands for the B1 receptor [1] [6].
  • HMWK Cleavage to HKa: Plasma kallikrein (or FXIIa) also cleaves HMWK within the heavy chain (at Lys-362) near the junction with the kinin sequence. This converts single-chain HMWK into two-chain, high-molecular-weight kininogen (HKa), held together by the interchain disulfide bond. HKa consists of a heavy chain-derived chain (D1-D3 plus a short remnant, sometimes called chain 1) and the intact light chain (D5-D6). This cleavage exposes new functional sites and enhances the anti-adhesive and anti-angiogenic properties associated with the light chain (particularly D5) [7].
  • Proteolytic Processing (Pathological Contexts):
  • Endotoxemia: Bacterial LPS binds avidly to HMWK, particularly via D5 (DHG15 motif, Kd ~1.52 nM) [7]. This binding induces conformational changes promoting cleavage by plasma kallikrein/FXIIa, releasing BK and generating HKa. HKa and its isolated light chain can further disaggregate LPS aggregates, facilitating LPS persistence in circulation and amplifying inflammation and vascular leakage [7].
  • Contact System Activation: Binding of HMWK (via D5) to negatively charged surfaces (e.g., endotoxin, glycosaminoglycans like mast cell heparin, polyphosphates, artificial surfaces) triggers autoactivation of FXII to FXIIa. FXIIa then activates plasma prekallikrein (PK) to kallikrein (PKa). PKa reciprocally activates more FXII and cleaves HMWK to release BK and generate HKa. This positive feedback loop is central to pathological bradykinin production in hereditary angioedema and inflammatory states [4] [7] [10]. Plasmin can also activate FXII, particularly gain-of-function variants associated with HAE, accelerating BK production [4] [10].
  • Cathepsin Cleavage: While the heavy chain (D2-D3) inhibits cysteine cathepsins, other proteases like neutrophil elastase or bacterial proteases can cleave kininogens under inflammatory conditions, potentially releasing kinins or other bioactive fragments through non-canonical pathways.

Table 3: Major Proteolytic Cleavage Events in Kininogens

Cleavage EventProtease(s)Site(s)Products & Significance
Kinin Release (HMWK)Plasma Kallikrein (PKa)Met^361^-Lys^362^ (Flanking BK)Bradykinin (BK) + HKa precursor fragments; Systemic inflammation, vasodilation, pain
Kinin Release (LMWK/HMWK)Tissue Kallikrein (KLK-1)Arg^360^-Met^361^ (Flanking BK)Kallidin (Lys-BK) + fragments; Local tissue inflammation, glandular function
HMWK → HKa ConversionPlasma Kallikrein (PKa), FXIIaWithin heavy chain (Lys^362^)Two-chain HKa (Chain 1 + Light Chain); Enhances anti-adhesive/anti-angiogenic effects of light chain
B1 Receptor Agonist FormationCarboxypeptidase N/MC-terminal Arg of BK/Lys-BKdes-Arg⁹-BK (from BK), des-Arg¹⁰-kallidin (from Lys-BK); Sustained inflammation (B1 receptor)
Pathological Activation (Contact System)FXIIa, PKa (reciprocal)Multiple (FXII, PK, HMWK)Amplified BK release and HKa formation; Angioedema, sepsis, inflammation
LPS-Induced CleavagePKa/FXIIa (after LPS binding)As aboveBK release + HKa/Light Chain; LPS disaggregation/persistence, severe endotoxemia

Properties

CAS Number

12642-94-3

Product Name

bradykininogen

Molecular Formula

Br8N4P4

Synonyms

bradykininogen

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.